Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is a chemical compound that is used in the production of biologically active compounds . It is also known as 3-carboethoxy(coumarin) and as ethyl 2-oxo-2H-chromene-3-carboxylate or ethyl 2H-1-benzopyran-3-carboxylate in IUPAC system .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the methods is the Knoevenagel condensation reaction . Another method involves the reduction of the compound with sodium borohydride and then aminolyzing the products with triethylenetetramine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1OC2=CC=CC=C2C=C1C (OC)=O
. The structure exhibits an intermolecular hydrogen bond of the type C-H…O . Chemical Reactions Analysis
The reaction of this compound with hydrazine hydrate has been studied . The reaction took place without iminolactone ring opening and furnished expected intermediate .Physical and Chemical Properties Analysis
The molecular formula of this compound is C12H10O4 . The average mass of the molecule is 218.205 Da .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has demonstrated methods for synthesizing derivatives of ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate. For instance, triphenylphosphine-mediated synthesis techniques have been employed to produce various isomers and derivatives of this compound in moderate yields (Yavari & Feiz-Javadian, 2006). Additionally, the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate has been used for synthesizing related compounds (Chizhov et al., 2008).
Structural Analysis : Studies have also focused on the crystal structures and molecular conformations of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives. These studies provide insights into the stability and molecular interactions of these compounds (Gomes et al., 2019).
Biological Applications
Antimicrobial Properties : Some research has focused on the antibacterial activities of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes. These studies have found that certain metal complexes of this compound show effectiveness against various human pathogenic bacteria, which suggests potential applications in treating bacterial infections (Hassan, 2014).
Anticancer Research : There is also interest in the potential anticancer properties of this compound derivatives. Studies have explored the molecular mechanisms and structure-activity relationships of these compounds, aiming to develop new therapeutic agents for cancer treatment (Das et al., 2009).
Photoluminescence and Other Properties
- Photoluminescence Studies : Some research has investigated the photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, which includes this compound. These studies have implications for the development of new materials with unique optical properties (Song et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-methyl-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-16-12(14)10-7-9-6-8(2)4-5-11(9)17-13(10)15/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKCZHIAJEFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479999 | |
Record name | Ethyl 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54396-24-6 | |
Record name | Ethyl 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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